Trh-potentiating peptide

描述

Prepro-thyrotropin releasing hormone (160-169) is a peptide derived from the thyrotropin-releasing hormone prohormone. It plays a significant role in enhancing thyrotropin-releasing hormone-induced thyrotropin secretion. This peptide is a part of the hypothalamo-pituitary-thyroid axis and is involved in the regulation of thyroid-stimulating hormone release .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of prepro-thyrotropin releasing hormone (160-169) involves the synthesis of the peptide sequence Gln-His-Pro-Gly, which is linked by connecting sequences. The synthetic process typically includes solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of prepro-thyrotropin releasing hormone (160-169) follows similar principles as laboratory synthesis but on a larger scale. High-pressure liquid chromatography and ion-exchange chromatography are employed to purify the peptide. The process ensures the production of high-purity peptides suitable for research and potential therapeutic applications .

化学反应分析

Types of Reactions

Prepro-thyrotropin releasing hormone (160-169) undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and function.

Reduction: This reaction can reverse oxidation effects and restore the peptide’s original state.

Substitution: This reaction involves replacing specific amino acids within the peptide sequence to study structure-activity relationships

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities. These modifications help in understanding the structure-activity relationships and the role of specific amino acids in the peptide’s function .

科学研究应用

Research Findings and Case Studies

Numerous studies have explored the biological activity of TRH-PP, highlighting its potential therapeutic applications. Below is a summary of key research findings:

Therapeutic Applications

The unique properties of TRH-PP suggest various therapeutic avenues:

- Hypothyroidism Treatment : By enhancing TSH secretion, TRH-PP may serve as a potential treatment for hypothyroidism.

- Neuromodulation : Its action within the central nervous system positions it as a candidate for treating neurological disorders.

- Gastrointestinal Disorders : Its ability to potentiate gastric acid secretion indicates potential applications in gastrointestinal therapies.

Structural Requirements for Activity

Research has identified specific amino acids within the TRH-PP sequence that are critical for its receptor binding and biological activity:

- Critical Residues : Substitutions such as Tyr0 with Gly or Asp8 with Asn drastically reduce binding affinity.

- Enhancing Modifications : Changes like Ser1→Ala or Pro3→Ala can increase binding affinity significantly.

作用机制

Prepro-thyrotropin releasing hormone (160-169) exerts its effects by enhancing thyrotropin-releasing hormone-induced thyrotropin secretion. It binds to specific receptors in the anterior pituitary gland, leading to the activation of intracellular signaling pathways that promote the release of thyroid-stimulating hormone. This peptide acts in a dose-dependent manner and has been shown to potentiate the effects of thyrotropin-releasing hormone .

相似化合物的比较

Similar Compounds

Prepro-thyrotropin releasing hormone (178-199): Another peptide derived from the thyrotropin-releasing hormone prohormone with similar biological activities.

Thyrotropin-releasing hormone: The primary hormone involved in stimulating thyrotropin secretion.

Uniqueness

Prepro-thyrotropin releasing hormone (160-169) is unique due to its specific sequence and its ability to enhance thyrotropin-releasing hormone-induced thyrotropin secretion. Unlike other similar peptides, it has a distinct role in modulating the activity of thyrotropin-releasing hormone and its effects on thyroid-stimulating hormone release .

生物活性

The Trh-potentiating peptide (TRH-PP), a derivative of the thyrotropin-releasing hormone (TRH) prohormone, plays a significant role in the regulation of thyroid-stimulating hormone (TSH) secretion. This article delves into the biological activity of TRH-PP, examining its mechanisms of action, structural characteristics, and potential therapeutic applications based on diverse research findings.

Overview of this compound

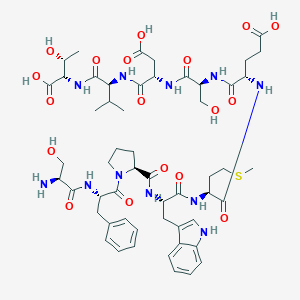

TRH-PP is derived from the prepro-thyrotropin-releasing hormone and consists of a sequence that enhances TRH-induced TSH secretion. It operates within the hypothalamo-pituitary-thyroid axis, crucial for maintaining thyroid function and metabolic regulation. The primary sequence of TRH-PP has been identified as Ser-Phe-Pro-Trp-Met-Glu-Ser-Asp-Val-Thr, which is essential for its biological activity .

TRH-PP enhances the action of TRH by binding to specific receptors in the anterior pituitary gland. This binding activates intracellular signaling pathways that lead to increased TSH release. The potency of TRH-PP is dose-dependent, indicating that higher concentrations yield greater biological effects .

Key Mechanisms:

- Receptor Binding : TRH-PP binds to orphan receptors in the anterior pituitary, with studies showing a high affinity for these sites (Ki approximately 5 nM) .

- Signal Transduction : The peptide initiates signaling cascades that amplify the effects of TRH on TSH secretion, demonstrating its role as a neuromodulator within the central nervous system (CNS) .

Structural Requirements for Activity

Research has identified specific amino acids within the TRH-PP sequence that are critical for its receptor binding and biological activity. Substitutions at certain positions can significantly alter its affinity:

- Critical Residues : Substituting Tyr0 with Gly or Asp8 with Asn drastically reduces binding affinity (Ki approximately 95 and 51 nM, respectively) .

- Enhancing Modifications : Changes such as Ser1→Ala or Pro3→Ala can increase binding affinity by tenfold compared to the parent peptide .

Research Findings and Case Studies

Numerous studies have explored the biological activity of TRH-PP, highlighting its potential therapeutic applications:

Table 1: Summary of Research Findings on this compound

Therapeutic Applications

The unique properties of TRH-PP suggest various therapeutic avenues:

属性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H75N11O18S/c1-27(2)43(52(80)64-44(28(3)68)54(82)83)63-49(77)37(23-42(71)72)59-50(78)39(26-67)62-46(74)34(16-17-41(69)70)57-47(75)35(18-20-84-4)58-48(76)36(22-30-24-56-33-14-9-8-13-31(30)33)60-51(79)40-15-10-19-65(40)53(81)38(61-45(73)32(55)25-66)21-29-11-6-5-7-12-29/h5-9,11-14,24,27-28,32,34-40,43-44,56,66-68H,10,15-23,25-26,55H2,1-4H3,(H,57,75)(H,58,76)(H,59,78)(H,60,79)(H,61,73)(H,62,74)(H,63,77)(H,64,80)(H,69,70)(H,71,72)(H,82,83)/t28-,32+,34+,35+,36+,37+,38+,39+,40+,43+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFZPNIYKHRJLV-UKESGPLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H75N11O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153476 | |

| Record name | Prepro-thyrotropin releasing hormone (160-169) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122018-91-1 | |

| Record name | Prepro-thyrotropin releasing hormone (160-169) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prepro-thyrotropin releasing hormone (160-169) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。